3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Overview
Description
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C8H4ClF3N4S and its molecular weight is 280.66 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as NS5B, which is involved in the replication of the Hepatitis C virus The compound’s interaction with NS5B is characterized by its ability to inhibit the enzyme’s activity, thereby preventing the replication of the virus
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of NS5B can lead to altered gene expression patterns in infected cells, ultimately affecting cellular metabolism and the overall health of the cell . Additionally, the compound’s impact on cell signaling pathways can result in changes to cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit NS5B is a prime example of its molecular mechanism of action. By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby inhibiting viral replication . This binding interaction is crucial for the compound’s antiviral properties and highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects without significant toxicity. At higher dosages, toxic or adverse effects may be observed, including damage to specific organs or tissues . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of metabolites that can influence metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it essential to study these processes to optimize its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4S/c9-4-1-3(8(10,11)12)2-14-5(4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFAQVZCBAMOQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NSC(=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676654 | |
Record name | 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-69-6 | |
Record name | 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.